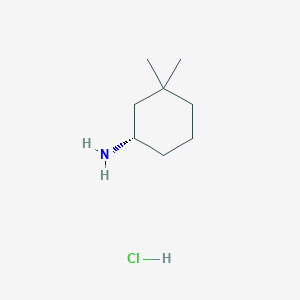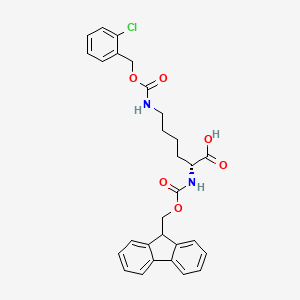
Fmoc-D-Lys(2-Cl-Z)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Lys(2-Cl-Z)-OH is a derivative of lysine, an essential amino acid. The compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The Fmoc group protects the amino group, while the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group protects the side chain of lysine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Lys(2-Cl-Z)-OH typically involves the following steps:
Protection of the amino group: The amino group of D-lysine is protected using the Fmoc group. This is usually achieved by reacting D-lysine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Protection of the side chain: The side chain amino group of lysine is protected using the 2-chlorobenzyloxycarbonyl group. This is done by reacting the Fmoc-protected lysine with 2-chlorobenzyloxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Lys(2-Cl-Z)-OH undergoes several types of chemical reactions, including:
Deprotection reactions: The Fmoc group can be removed using a base such as piperidine, while the 2-Cl-Z group can be removed using hydrogenation or acidic conditions.
Coupling reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, hydrogenation or acidic conditions for 2-Cl-Z removal.
Coupling: HBTU, DIC, and bases like DIPEA.
Major Products Formed
Deprotection: D-Lysine or partially protected lysine derivatives.
Coupling: Peptides with this compound incorporated into their sequence.
Scientific Research Applications
Chemistry
Fmoc-D-Lys(2-Cl-Z)-OH is widely used in solid-phase peptide synthesis (SPPS) for the construction of complex peptides and proteins. Its protective groups allow for selective deprotection and coupling, facilitating the synthesis of peptides with high purity and yield.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine
Peptides containing this compound are used in the development of peptide-based drugs and vaccines. These peptides can mimic natural proteins and elicit specific biological responses.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide therapeutics and diagnostic agents. It is also used in the production of cosmetic peptides.
Mechanism of Action
The mechanism of action of Fmoc-D-Lys(2-Cl-Z)-OH involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The 2-Cl-Z group protects the side chain, allowing for selective deprotection and further functionalization.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-D-Lys(2-Cl-Z)-OH but uses a tert-butyloxycarbonyl (Boc) group for side chain protection.
Fmoc-Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side chain protection.
Fmoc-Lys(ivDde)-OH: Uses an ivDde group for side chain protection.
Uniqueness
This compound is unique due to its 2-chlorobenzyloxycarbonyl group, which provides a different set of deprotection conditions compared to Boc, Mtt, and ivDde groups. This allows for greater flexibility in peptide synthesis, especially when multiple protective groups are required.
Properties
IUPAC Name |
(2R)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29ClN2O6/c30-25-14-6-1-9-19(25)17-37-28(35)31-16-8-7-15-26(27(33)34)32-29(36)38-18-24-22-12-4-2-10-20(22)21-11-3-5-13-23(21)24/h1-6,9-14,24,26H,7-8,15-18H2,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEYAXRHPZGZOL-AREMUKBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6334507.png)
![8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol](/img/structure/B6334513.png)
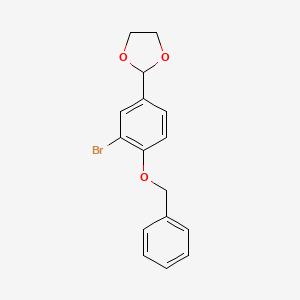
![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)
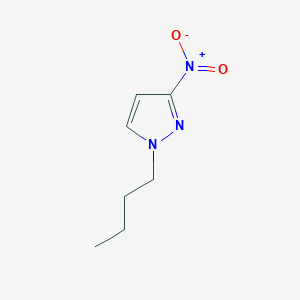
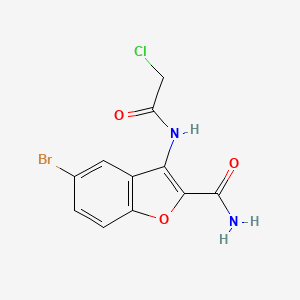
![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B6334542.png)
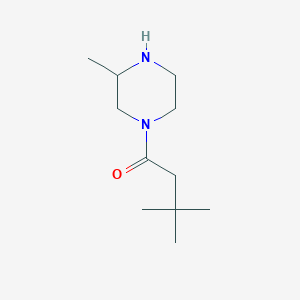
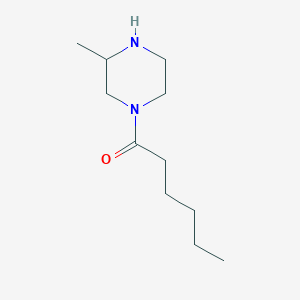
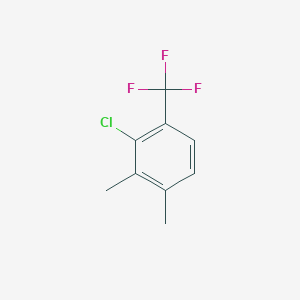
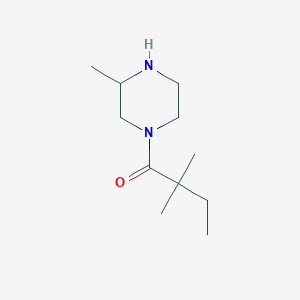
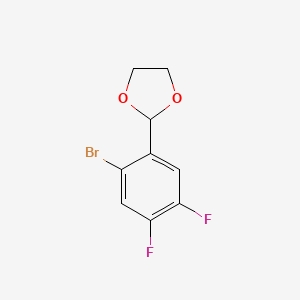
![2-(Piperidin-3-yl)benzo[d]oxazole hydrochloride](/img/structure/B6334577.png)
